DFT studies on the mechanism of acetylene hydrochlorination over gold-based catalysts and guidance for catalyst construction†

Inorganic Chemistry Frontiers Pub Date: 2019-09-02 DOI: 10.1039/C9QI00904C

Abstract

Active carbon (AC)-supported AuCl3 catalysts are considered the most promising materials for acetylene hydrochlorination. However, there is no consensus on the reaction mechanism. In this paper, the mechanism and reaction steps of Au(I)-catalyzed acetylene hydrochlorination have been investigated by theoretical calculations. The results show that C2H2 assists in the electrophilic addition of HCl, facilitating a change between the Au(I) and Au(III) redox couple. The linear structure of AuCl is proposed to form a tetracoordinated five-membered ring transition state, which is accompanied by the oxidation of Au from Au(I) to Au(III). Besides, we explored and compared the reactivity and energy difference between Au(III)- and Au(I)-catalyzed acetylene hydrochlorination. The DFT calculations indicate that a strong combination between the Au center and ligands and the favorable hydrogen-transfer angle (close to 180Ā°) significantly enhance the activity of the AuCl3/AC catalyst. We also investigated the change from AuCl3 to AuCl, which suggests that the process of decomposition of AuCl3 to AuCl is highly possible. These understandings and explanations also open up an intriguing route to design a novel ligand, which is promising to maximize catalytic performance in acetylene hydrochlorination by increasing the stability of Au(III) in the catalytic cycle.

Graphical abstract: DFT studies on the mechanism of acetylene hydrochlorination over gold-based catalysts and guidance for catalyst construction
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